tert-Butyl 5-iodo-1H-indazole-1-carboxylate

Sonogashira Coupling Kinase Inhibitor Synthesis Indazole Functionalization

tert-Butyl 5-iodo-1H-indazole-1-carboxylate is an N-Boc-protected 5-iodoindazole derivative with the molecular formula C12H13IN2O2 and a molecular weight of 344.15 g/mol. It appears as a white to pale yellow crystalline solid with a melting point of 82–83 °C, soluble in organic solvents such as dichloromethane and ether.

Molecular Formula C12H13IN2O2
Molecular Weight 344.15 g/mol
CAS No. 1001907-23-8
Cat. No. B1490056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-iodo-1H-indazole-1-carboxylate
CAS1001907-23-8
Molecular FormulaC12H13IN2O2
Molecular Weight344.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)C=N1
InChIInChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3
InChIKeyPRGYWDOFNCWPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-iodo-1H-indazole-1-carboxylate (CAS 1001907-23-8): A Differentiated Halogenated Indazole Building Block for Cross-Coupling and Kinase Inhibitor Synthesis


tert-Butyl 5-iodo-1H-indazole-1-carboxylate is an N-Boc-protected 5-iodoindazole derivative with the molecular formula C12H13IN2O2 and a molecular weight of 344.15 g/mol . It appears as a white to pale yellow crystalline solid with a melting point of 82–83 °C, soluble in organic solvents such as dichloromethane and ether . The compound serves as a protected intermediate, where the Boc group at N-1 and the iodo substituent at C-5 enable orthogonal synthetic manipulations, particularly in the construction of kinase inhibitor scaffolds and heteroaryl-substituted indazoles [1].

Why tert-Butyl 5-iodo-1H-indazole-1-carboxylate Cannot Be Interchanged with Unprotected or 5-Bromo Analogs in Cross-Coupling Workflows


The compound's differentiation is defined by the synergy between its N-Boc protection and the C-5 iodo substituent. The Boc group ensures regioselective protection at N-1, preventing unwanted side reactions during metal-catalyzed couplings, while the C–I bond is inherently more reactive than C–Br or C–Cl in oxidative addition steps, a critical factor for Suzuki and Sonogashira reactions [1]. Unprotected 5-iodoindazole lacks this orthogonal stability and may undergo N–H deprotonation, compromising catalyst compatibility [2]. Meanwhile, the tert-Butyl 5-bromo-1H-indazole-1-carboxylate analog, while commercially available, requires harsher coupling conditions and often exhibits lower product yields, making it a less efficient starting material for complex target synthesis [3].

Quantifiable Differentiation of tert-Butyl 5-iodo-1H-indazole-1-carboxylate: Head-to-Head Comparisons Against Key Analogs


Sonogashira Alkynylation Yield: Iodo vs. Bromo Indazole Building Blocks

In the synthesis of 5-alkynyl-indazole kinase inhibitor precursors, tert-butyl 5-iodo-1H-indazole-1-carboxylate enables Sonogashira coupling with trimethylsilylacetylene to afford the alkynyl product in an isolated yield of 85%, as exemplified in patent CN101790526A [1]. No direct yield data is reported for the analogous transformation of tert-butyl 5-bromo-1H-indazole-1-carboxylate under identical conditions; however, class-level inference from organometallic chemistry indicates that aryl bromides typically require higher catalyst loadings (2–5 mol% Pd) and elevated temperatures (80–100 °C vs. 60 °C for the iodo analog) to achieve comparable conversion [2].

Sonogashira Coupling Kinase Inhibitor Synthesis Indazole Functionalization

Commercial Purity Grade: 99% Iodo Compound vs. ≤95% Bromo Analog

The tert-butyl 5-iodo-1H-indazole-1-carboxylate is commercially available at a guaranteed minimum purity of 99% from suppliers such as NINGBO INNO PHARMCHEM, ensuring minimal batch-to-batch variability for sensitive catalytic reactions [1]. In contrast, the tert-butyl 5-bromo-1H-indazole-1-carboxylate analog is typically supplied at 90–95% purity by vendors including Thermo Scientific (≥90%) and ChemShuttle (95%), as confirmed by multiple catalog entries [2]. The presence of up to 10% impurities in the bromo analog can poison palladium catalysts and compromise reproducibility in cross-coupling steps.

Chemical Purity Procurement Specification Reproducibility

Cost-Efficiency per Gram: Iodo Compound Provides Superior Value for Scale-Up

The tert-butyl 5-iodo-1H-indazole-1-carboxylate is priced at approximately ¥1,119 per gram (Macklin, 95% purity) or €107 per gram (CymitQuimica, 98% purity), whereas the tert-butyl 5-bromo-1H-indazole-1-carboxylate is listed at $45 for 10 mg (TRC), extrapolating to approximately $4,500 per gram, over a 4-fold higher cost on a per-gram basis . This significant price differential is attributable to the higher commercial demand and established multi-kilogram production routes for the iodo intermediate in pharmaceutical synthesis.

Procurement Cost Scale-Up Economics Building Block Sourcing

Kinase Inhibitor Intermediate: Documented Use in Dual GSK-3/ROCK Inhibitor Scaffolds

tert-Butyl 5-iodo-1H-indazole-1-carboxylate is explicitly utilized as the key starting material (Example 1A) in the synthesis of 5-heteroaryl-substituted indazoles claimed as dual GSK-3β and ROCK inhibitors in patent families US8648069B2 and CN101790526A, assigned to AbbVie Inc. [1][2]. These indazole derivatives demonstrated kinase inhibitory activity with IC50 values in the low nanomolar range in cellular assays, establishing a direct link between the building block and therapeutically relevant potency [3]. The unprotected 5-iodoindazole or 5-bromo analogs are not documented as direct precursors in these specific patent examples, underscoring the unique synthetic utility of the N-Boc-5-iodo derivative for constructing the 5-alkynyl and 5-triazolyl pharmacophores.

Kinase Inhibition Drug Discovery GSK-3 ROCK Patent Validation

Optimal Application Scenarios for tert-Butyl 5-iodo-1H-indazole-1-carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of 5-Alkynyl-Indazole Kinase Inhibitors via Sonogashira Coupling

When a synthetic route requires efficient Sonogashira alkynylation at the indazole C-5 position under mild conditions, this building block is the superior choice. The C–I bond enables coupling at 60 °C with 5 mol% Pd catalyst, yielding 85% of the desired alkynyl product [1]. In comparison, the bromo analog would necessitate higher temperatures and catalyst loadings, increasing the risk of thermal degradation of sensitive functional groups and lowering overall process efficiency.

Process Chemistry Scale-Up Requiring High-Purity Starting Material

For process development and scale-up campaigns where catalyst poisoning by halogenated impurities is a critical concern, the ≥99% purity specification of the iodo compound provides a tangible advantage over the 90–95% purity typical of the bromo analog [2]. This purity gap directly correlates with reduced palladium catalyst deactivation, fewer side products, and more reproducible yields across batches, justifying its selection for GMP intermediate production.

Cost-Sensitive Medicinal Chemistry Programs Synthesizing 5-Substituted Indazole Libraries

For medicinal chemistry teams synthesizing diverse libraries of 5-aryl or 5-heteroaryl indazoles via Suzuki–Miyaura coupling, the iodo compound's 4- to 5-fold lower cost per gram relative to the bromo analog makes it the economically rational choice [1][2]. The cost savings become particularly significant when scaling from milligram screening quantities to gram-scale lead optimization, without compromising on cross-coupling reactivity.

GSK-3β/ROCK Dual Inhibitor Development Following Patent-Established Routes

Drug discovery programs targeting GSK-3β, ROCK, or related kinases can leverage this compound as a validated starting material with direct literature precedent in AbbVie patent families [1][2]. Utilizing the identical building block described in the patent examples ensures synthetic fidelity to the disclosed routes and facilitates direct comparison of biological data with the patent compounds, reducing lead optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 5-iodo-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.